Cas no 941883-26-7 (6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one)
6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- F2774-1697
- 941883-26-7
- 6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
- 6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
- AKOS024465422
- 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
- 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one
-
- Inchi: 1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2
- InChI Key: WPCLEAZZDCDFNV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)CN1C(C=CC(C2C=CC(=CC=2)F)=N1)=O)(F)F
Computed Properties
- Exact Mass: 348.08857566g/mol
- Monoisotopic Mass: 348.08857566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 542
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 32.7Ų
6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2774-1697-2μmol |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-5μmol |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-10μmol |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-20μmol |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-1mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-2mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-3mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-4mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-5mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-1697-10mg |
6-(4-fluorophenyl)-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one |
941883-26-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one
Introduction to 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one (CAS No. 941883-26-7) and Its Emerging Applications in Chemical Biology
The compound 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one, identified by the CAS number 941883-26-7, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a dihydropyridazinone core, has garnered considerable attention due to its unique structural attributes and promising biological activities. The presence of both fluorine and trifluoromethyl substituents in its aromatic moieties enhances its pharmacokinetic properties, making it a valuable candidate for further exploration in drug discovery.
Recent studies have highlighted the potential of this compound as a modulator of various biological pathways. Its dihydropyridazinone scaffold is known to exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses, metabolic disorders, and neurological conditions. The fluorophenyl group contributes to its binding affinity by introducing hydrophobic interactions, while the trifluoromethylphenylmethyl moiety further stabilizes its bioactive conformation. These structural features make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
In the context of contemporary research, this compound has been investigated for its role in modulating the activity of Janus kinases (JAKs), which are pivotal in signal transduction pathways associated with autoimmune diseases and cancer. Preliminary in vitro studies have demonstrated that derivatives of 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one can selectively inhibit JAK1 and JAK2 with high potency. This selective inhibition is crucial for minimizing side effects associated with broader kinase inhibition strategies.
Moreover, the compound’s ability to cross the blood-brain barrier has been a subject of intense interest. The fluorine substituent is known to enhance lipophilicity, facilitating better penetration into neural tissues. This property is particularly relevant for developing treatments targeting central nervous system (CNS) disorders such as Alzheimer’s disease and Parkinson’s disease. Researchers have observed that certain analogs of this compound exhibit neuroprotective effects by attenuating oxidative stress and inflammatory markers in neuronal cells.
Another exciting avenue of research involves the compound’s potential as an antiviral agent. The unique electronic distribution induced by the fluorine and trifluoromethyl groups disrupts viral replication mechanisms by interfering with essential viral enzymes. Specifically, studies have shown that modifications to the dihydropyridazinone core can lead to compounds with inhibitory activity against RNA viruses, including those responsible for influenza and hepatitis C. This discovery aligns with global efforts to develop broad-spectrum antiviral drugs capable of combating emerging viral threats.
The synthesis of 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one (CAS No. 941883-26-7) presents an intriguing challenge due to the complexity of its functional groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only enhance the efficiency of production but also allow for rapid diversification of the compound library through structure-activity relationship (SAR) studies.
Recent advances in computational chemistry have further accelerated the development process for this compound. Molecular docking simulations have been used to predict binding interactions between 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one and target proteins. These simulations have guided medicinal chemists in optimizing lead compounds by identifying critical interactions that enhance binding affinity and selectivity. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.
The pharmacokinetic profile of this compound is another area where significant progress has been made. By leveraging structural modifications, researchers have been able to improve solubility, metabolic stability, and oral bioavailability. For instance, incorporating hydrophilic groups into the molecule has enhanced its solubility while maintaining potent biological activity. These improvements are essential for translating preclinical findings into viable clinical candidates.
In conclusion, 6-(4-fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one (CAS No. 941883-26-7) stands as a testament to the innovative strides being made in chemical biology and pharmaceutical research. Its unique structural features, coupled with promising biological activities, position it as a cornerstone compound for future therapeutic development. As research continues to uncover new applications and refine synthetic methodologies, this molecule is poised to play a pivotal role in addressing some of today’s most pressing medical challenges.
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